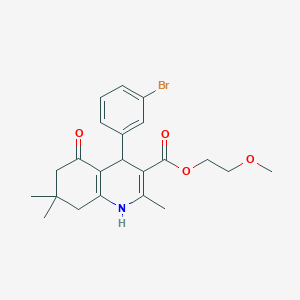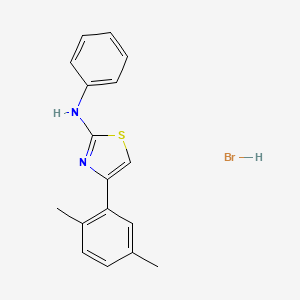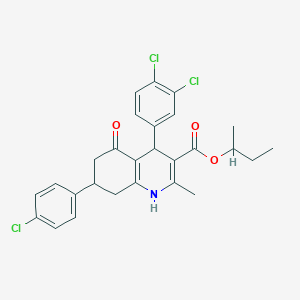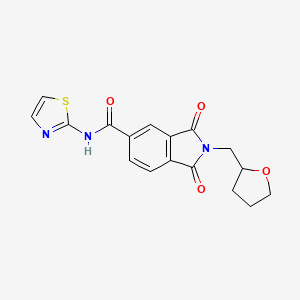![molecular formula C19H15N3 B5135047 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate](/img/structure/B5135047.png)
3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family, which is known for its diverse biological and pharmacological activities. In
作用机制
The mechanism of action of 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. The compound has also been shown to induce cell cycle arrest and inhibit the expression of various oncogenes, further supporting its anti-cancer activity.
Biochemical and Physiological Effects:
3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been reported to exhibit anti-inflammatory, anti-oxidant, and anti-bacterial activities. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, making it a potential candidate for the treatment of various angiogenesis-related diseases.
实验室实验的优点和局限性
One of the main advantages of 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate is its potent anti-cancer activity, which makes it a valuable tool for cancer research. The compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the research and development of 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of this compound with improved anti-cancer activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer research, inflammation, and angiogenesis-related diseases.
In conclusion, 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate is a promising chemical compound with potential applications in various fields. Its potent anti-cancer activity, anti-inflammatory, anti-oxidant, and anti-bacterial activities make it a valuable tool for scientific research. Further studies and development of this compound and its derivatives can lead to the discovery of novel drugs for the treatment of various diseases.
合成方法
The synthesis of 3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate involves the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with 3-acetyl-2-methylquinoline in the presence of trifluoroacetic acid. The reaction proceeds through a condensation reaction, followed by cyclization and subsequent trifluoroacetylation. This method has been reported to yield the desired compound in high purity and yield.
科学研究应用
3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis and inhibit cell proliferation in these cancer cells, making it a potential candidate for the development of novel anti-cancer drugs.
属性
IUPAC Name |
3-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-13-11-14-5-2-3-8-17(14)21-19(13)16-7-4-6-15(12-16)18-9-10-20-22-18/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYFIUJQHGSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B5134970.png)


![2-(4-methoxyphenyl)-N-(2-methylbenzyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5134996.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5134999.png)
![N-(3-butoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135004.png)
![11-(1-methyl-4-piperidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5135015.png)

![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B5135031.png)



![2-oxo-2-phenylethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5135062.png)